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molecular formula C14H21N3O2 B8599260 Ethyl 2-(4-(2-Pyridyl)-1-piperazinyl)propionate

Ethyl 2-(4-(2-Pyridyl)-1-piperazinyl)propionate

Cat. No. B8599260
M. Wt: 263.34 g/mol
InChI Key: RZXDERFHYCYQJK-UHFFFAOYSA-N
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Patent
US04457931

Procedure details

A mixture of 1-(2-pyridyl)piperazine (15.0 grams; 0.092 moles), ethyl 2-bromopropionate (16.7 grams; 0.092 moles) and potassium carbonate (12.7 grams; 0.092 moles) in absolute ethanol (150 cc) is boiled under reflux for about three hours. After cooling, the mixture is filtered, the filtrate is allowed to evaporate and finally the residue is distilled under vacuo, giving the product, b.p. 130°-132° C. (0.01 mm); Rf=0.37 (from ethyl acetate); IR (neat) νmax: 1730, 1600, 1490, 1440, 1320, 1250, 1160, 985, 780 cm-1.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.Br[CH:14]([CH3:20])[C:15]([O:17][CH2:18][CH3:19])=[O:16].C(=O)([O-])[O-].[K+].[K+].C(OCC)(=O)C>C(O)C>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[N:7]1[CH2:8][CH2:9][N:10]([CH:14]([CH3:20])[C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:11][CH2:12]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
N1=C(C=CC=C1)N1CCNCC1
Name
Quantity
16.7 g
Type
reactant
Smiles
BrC(C(=O)OCC)C
Name
Quantity
12.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for about three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CUSTOM
Type
CUSTOM
Details
to evaporate
DISTILLATION
Type
DISTILLATION
Details
finally the residue is distilled under vacuo
CUSTOM
Type
CUSTOM
Details
giving the product, b.p. 130°-132° C. (0.01 mm)

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)N1CCN(CC1)C(C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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